N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-4-carboxamide typically involves the cyclization of acyclic precursors. One common method involves the reaction of acylhydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring . Another approach is the dehydration of acylsemicarbazides using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 (GSK-3), which are involved in various biological processes.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of pathogens, leading to their death.
Comparison with Similar Compounds
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,1’-biphenyl]-4-carboxamide can be compared with other oxadiazole derivatives:
1,3,4-Oxadiazole Derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
1,2,5-Oxadiazole Derivatives: Known for their use in the development of energetic materials due to their high nitrogen content.
1,2,3-Oxadiazole Derivatives: Less commonly studied but have shown potential in medicinal chemistry for their unique pharmacological properties.
Similar Compounds
Furamizole: An antibacterial agent containing a 1,3,4-oxadiazole ring.
Raltegravir: An antiviral drug with a 1,3,4-oxadiazole moiety.
Zibotentan: An anticancer agent with a 1,3,4-oxadiazole structure.
Properties
IUPAC Name |
4-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)23-15-20-24-21(25-27-20)18-9-5-2-6-10-18/h1-14H,15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRGVEWCNYPKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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